N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide
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Description
N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide , also known as ROY (red-orange-yellow), is an organic compound. It serves as a chemical intermediate in the synthesis of the antipsychotic drug olanzapine . ROY has garnered significant attention due to its ability to exist in multiple well-characterized crystalline polymorphic forms .
Synthesis Analysis
- The amino group of the intermediate reacts with 2-fluoro-nitrobenzene in tetrahydrofuran , leading to the formation of ROY .
Molecular Structure Analysis
The molecular formula of ROY is C12H9N3O2S , with a molar mass of 259.28 g/mol . It exhibits a melting point range of 99–102°C .
Chemical Reactions Analysis
ROY has been crystallized in at least thirteen polymorphic forms , including red, orange, and yellow examples. Its ability to form multiple crystalline versions of different colors is considered extraordinary . These various crystal forms display alternative conformers , resulting from rotation at single bonds. Additionally, ROY is piezochromic , with yellow and pale orange crystalline forms that transform reversibly to red under high pressure .
Physical And Chemical Properties Analysis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NOS/c1-3-11(17)16-9-6-8(2)4-5-10(9)18-7-12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPGWIJFBAGGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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